Nicotinato de etilo

Descripción general

Descripción

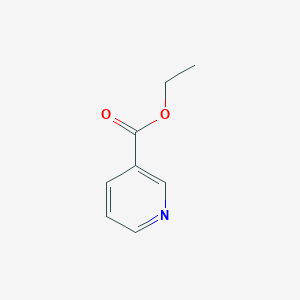

Nicotinato de etilo: , también conocido como etil piridina-3-carboxilato, es un compuesto orgánico con la fórmula molecular C8H9NO2. Es un líquido incoloro a amarillo claro con un olor característico. Este compuesto se utiliza principalmente en las industrias farmacéutica y del sabor debido a su capacidad para dilatar los vasos sanguíneos y mejorar el flujo sanguíneo .

Aplicaciones Científicas De Investigación

El nicotinato de etilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química:

- Se utiliza como reactivo en la síntesis orgánica para la preparación de varios derivados del ácido nicotínico .

Biología:

- Se ha estudiado por sus efectos vasodilatadores, que pueden mejorar el flujo sanguíneo y beneficiar potencialmente la salud cardiovascular .

Medicina:

- Se utiliza en formulaciones tópicas por su capacidad para dilatar los vasos sanguíneos y mejorar la circulación, lo que lo hace útil en el tratamiento de afecciones como esguinces, dolores musculares y tendinitis .

Industria:

Mecanismo De Acción

El nicotinato de etilo ejerce sus efectos principalmente a través de la vasodilatación. Actúa sobre los vasos sanguíneos, haciéndolos más anchos y mejorando el flujo sanguíneo. Los objetivos moleculares exactos y las vías involucradas en este proceso no se comprenden completamente, pero se cree que interactúa con las células endoteliales que recubren los vasos sanguíneos, lo que lleva a la liberación de óxido nítrico, que a su vez causa vasodilatación .

Análisis Bioquímico

Biochemical Properties

Ethyl nicotinate interacts with various biomolecules in the body. It is metabolized into nicotinic acid, which is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+) . NAD+ is a crucial cofactor in numerous biochemical reactions, including those involved in energy metabolism and DNA repair .

Cellular Effects

The cellular effects of ethyl nicotinate are primarily related to its conversion to nicotinic acid and subsequently to NAD+. NAD+ plays a vital role in cellular metabolism, influencing cell function through its involvement in redox reactions and as a substrate for enzymes that add or remove chemical groups from proteins .

Molecular Mechanism

Ethyl nicotinate’s effects at the molecular level are largely due to its metabolism to NAD+. NAD+ interacts with various enzymes, including those involved in glycolysis, the citric acid cycle, and the electron transport chain. These interactions facilitate the transfer of electrons in redox reactions, crucial for cellular energy production .

Temporal Effects in Laboratory Settings

The effects of ethyl nicotinate can change over time in laboratory settings. For instance, a study found that the retinoprotective effect of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, was observed when administered at a specific dose

Metabolic Pathways

Ethyl nicotinate is involved in the metabolic pathway of nicotinate and nicotinamide metabolism . This pathway includes the conversion of nicotinic acid to NAD+, a crucial cofactor in various biochemical reactions .

Transport and Distribution

Information on the transport and distribution of ethyl nicotinate within cells and tissues is currently limited. Given its lipophilic nature, it is likely to passively diffuse across cell membranes .

Subcellular Localization

Following its conversion to NAD+, it is likely to be found wherever NAD±dependent reactions occur, such as in the mitochondria and cytosol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El nicotinato de etilo se sintetiza típicamente a través de la esterificación del ácido nicotínico con etanol. La reacción está catalizada por un catalizador ácido sólido en presencia de tolueno. Las condiciones de reacción implican agitar la mezcla en un rango de temperatura de 50-65 ° C durante 3-6 horas, seguido de reflujo para eliminar el agua. El catalizador ácido sólido se recupera luego por filtración, y el tolueno se elimina bajo presión reducida para obtener el producto final .

Métodos de producción industrial: La producción industrial de this compound sigue un proceso similar a la síntesis de laboratorio. El uso de catalizadores ácidos sólidos como HND230 ayuda a reducir la generación de aguas residuales altamente contaminantes y reduce el costo de producción, lo que lo hace adecuado para la fabricación a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El nicotinato de etilo experimenta varias reacciones químicas, que incluyen:

Reducción: Se puede reducir a etil nipecotinato utilizando un catalizador quiral, heterogéneo.

Sustitución: Puede participar en reacciones de sustitución, particularmente con nucleófilos, debido a la presencia del grupo éster.

Reactivos y condiciones comunes:

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o alcoholes en condiciones suaves.

Productos principales:

Reducción: El producto principal de la reacción de reducción es el etil nipecotinato.

Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios nicotinatos sustituidos.

Comparación Con Compuestos Similares

Compuestos similares:

Nicotinato de metilo: Otro éster del ácido nicotínico, utilizado de manera similar por sus propiedades vasodilatadoras.

Etil isonicotinato: Un regioisómero del nicotinato de etilo, conocido por su efectividad como atrayente para trips.

Singularidad: El this compound es único en su equilibrio entre los efectos vasodilatadores y su uso como agente saborizante. Si bien el nicotinato de metilo también se utiliza para la vasodilatación, la aplicación del this compound en la industria del sabor lo distingue. Además, el etil isonicotinato, aunque eficaz como atrayente para trips, no comparte el mismo rango de aplicaciones en medicina e industria .

Actividad Biológica

Ethyl nicotinate (EN) is an ester derivative of nicotinic acid (niacin) that exhibits a variety of biological activities, primarily related to its vasodilatory effects, anti-inflammatory properties, and potential applications in dermatology and cardiovascular health. This article provides a comprehensive overview of the biological activity of ethyl nicotinate, supported by data tables, case studies, and detailed research findings.

Ethyl nicotinate is known for its ability to enhance blood flow through vasodilation. This effect is mediated by the release of prostaglandins, which are lipid compounds that induce relaxation of smooth muscle in blood vessels. The compound also undergoes metabolic conversion to nicotinamide and subsequently to nicotinamide adenine dinucleotide (NAD+), essential for various metabolic processes in the body .

Biological Activities

- Vasodilation : Ethyl nicotinate acts as a potent vasodilator, improving blood circulation. This property has led to its application in formulations aimed at enhancing microcirculation, particularly in skincare products targeting conditions such as cellulite and aging skin .

- Anti-inflammatory Effects : Research has indicated that ethyl nicotinate may exhibit anti-inflammatory properties, making it relevant for dermatological applications. It has been included in formulations designed to treat inflammatory skin conditions .

- Skin Penetration and Metabolism : Studies have demonstrated that ethyl nicotinate can penetrate the skin effectively. In vitro studies using excised rat skin showed significant fluxes of EN and its metabolite nicotinic acid, indicating a potential for topical therapeutic applications .

Table 1: Skin Transport and Metabolism Characteristics

| Species | Total Flux (µg/cm²/h) | NA Flux (µg/cm²/h) | NA/Total Flux Ratio |

|---|---|---|---|

| Human | 0.25 | 0.05 | 0.20 |

| Rabbit | 0.30 | 0.10 | 0.33 |

| Guinea Pig | 0.28 | 0.08 | 0.29 |

| Pig | 0.26 | 0.06 | 0.23 |

Data derived from comparative studies on skin permeation across different species .

In one study, the skin transport characteristics of ethyl nicotinate were evaluated across various species including humans, rabbits, and guinea pigs. The results indicated significant differences in the enzymatic activity responsible for the hydrolysis of EN to its active metabolite, suggesting that species-specific factors influence the efficacy of topical formulations containing ethyl nicotinate .

Clinical Applications

Ethyl nicotinate has been explored for its therapeutic potential in various clinical settings:

- Cardiovascular Health : Its vasodilatory effects are being investigated for managing peripheral arterial disease (PAD), where improved blood flow can alleviate symptoms associated with poor circulation .

- Skincare Formulations : EN is commonly incorporated into cosmetic products aimed at improving skin tone and texture due to its ability to enhance microcirculation .

Propiedades

IUPAC Name |

ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046526 | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-18-6 | |

| Record name | Ethyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.